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Compound of Interest

Compound Name: BAY-8040

Cat. No.: B11935921 Get Quote

BL-8040 (motixafortide) is a high-affinity antagonist of the CXCR4 chemokine receptor, a key

mediator in tumor progression, metastasis, and survival.[1][2] Its role in oncology is

multifaceted, involving direct anti-cancer effects and modulation of the tumor microenvironment

to enhance the efficacy of other treatments.[2][3] This guide provides a comparative overview

of BL-8040's efficacy as both a monotherapy and in combination regimens across various

cancer types, supported by data from key clinical trials.

Mechanism of Action: The CXCR4 Axis
BL-8040 functions by blocking the interaction between the CXCR4 receptor and its ligand,

CXCL12 (also known as SDF-1).[4] This inhibition disrupts signaling pathways crucial for

cancer cell survival and proliferation. One of the key downstream effects is the upregulation of

miR-15a/16-1, a microRNA precursor that suppresses the activity of pro-survival proteins such

as BCL2, MCL1, and Cyclin D1, thereby promoting apoptosis (programmed cell death) in tumor

cells.[2][3]

Furthermore, by disrupting the CXCL12/CXCR4 axis that retains cancer cells and immune cells

within the bone marrow and other protective niches, BL-8040 triggers the mobilization of these

cells into the peripheral blood.[1][5][6] This action has a dual benefit: it sensitizes cancer cells

to chemotherapy and transforms the tumor microenvironment from immunologically "cold"

(lacking immune cells) to "hot," making it more susceptible to checkpoint inhibitors.[7][8]
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Caption: BL-8040 mechanism of action leading to apoptosis.
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Efficacy in Pancreatic Ductal Adenocarcinoma
(PDAC)
The Phase 2a COMBAT/KEYNOTE-202 trial investigated BL-8040 in patients with metastatic

pancreatic cancer, both as a priming agent and in combination with immunotherapy and

chemotherapy.

Monotherapy and Immune Modulation
As a monotherapy, BL-8040 demonstrated significant biological activity by altering the tumor

microenvironment. After just five days of treatment, analysis of tumor biopsies showed a

marked increase in T-cell infiltration.[7] This effect is critical, as pancreatic cancers are typically

"cold" tumors with low T-cell counts, rendering them less responsive to immunotherapy.[8]

Caption: BL-8040 workflow for converting "cold" tumors to "hot".

Combination Therapy Efficacy
The COMBAT trial evaluated two combination cohorts. The triple combination of BL-8040 with

pembrolizumab (an anti-PD-1 inhibitor) and chemotherapy showed the most significant clinical

benefit in second-line metastatic PDAC patients.[9][10]
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Metric

BL-8040

Monotherapy

(Pharmacodynamic

Effects)[7]

BL-8040 +

Pembrolizumab

(Cohort 1)[10][11]

BL-8040 +

Pembrolizumab +

Chemo (Cohort 2)

[10][11]

Population

Metastatic PDAC

(N=7 biopsies

analyzed)

Chemotherapy-

Resistant Metastatic

PDAC (N=29

evaluable)

2nd-Line Metastatic

PDAC (N=22)

Objective Response

Rate (ORR)
N/A

3.4% (Partial

Response)
32%

Disease Control Rate

(DCR)
N/A 34.5% 77%

Median Overall

Survival (mOS)
N/A

3.3 months (7.5

months in 2nd-line

subset)

Not explicitly stated,

but improved vs.

historical data[12]

Median Duration of

Response
N/A N/A 7.8 months

Key Biomarker

Changes

Up to 15-fold increase

in CD3+ T cells; Up to

2-fold increase in

CD8+ T cells;

Decreased peripheral

Tregs.

Increased CD8+

effector T-cell tumor

infiltration; Decreased

MDSCs and

circulating Tregs.

N/A

Experimental Protocol: COMBAT/KEYNOTE-202
(NCT02826486)[10][12][13]

Study Design: A Phase 2a, open-label, multicenter, two-cohort study.

Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma (PDAC).

Cohort 1 included patients with chemotherapy-resistant disease. Cohort 2 included patients

who had progressed after first-line gemcitabine-based therapy.
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Treatment Regimens:

Monotherapy Priming: All patients received BL-8040 (1.25 mg/kg) via subcutaneous

injection daily for 5 days.

Cohort 1: After priming, patients received BL-8040 twice weekly and pembrolizumab

(200mg) every three weeks.

Cohort 2: After priming, patients received cycles of BL-8040 twice weekly, pembrolizumab

every three weeks, and chemotherapy (Onivyde®/5-fluorouracil/leucovorin) every two

weeks.

Endpoints: The primary endpoint was Objective Response Rate (ORR). Secondary

endpoints included Overall Survival (OS), Disease Control Rate (DCR), Progression-Free

Survival (PFS), and safety.

Efficacy in Acute Myeloid Leukemia (AML)
In relapsed/refractory AML, BL-8040 was evaluated for its ability to mobilize leukemic blasts

from the protective bone marrow niche and sensitize them to chemotherapy.

Monotherapy and Blast Mobilization
A Phase 2a study incorporated a two-day BL-8040 monotherapy period before combination

treatment. During this phase, BL-8040 demonstrated robust single-agent activity, inducing a

significant mobilization of AML blasts from the bone marrow into the peripheral blood and

promoting direct leukemic cell death.[6] One report noted a median decrease of 70.65% in AML

blasts within the bone marrow after the two-day monotherapy course.[5]

Combination Therapy Efficacy
Following the monotherapy priming, BL-8040 was combined with high-dose cytarabine

(HiDAC). The combination was found to be safe and showed potent anti-leukemic activity.[13]
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Metric

BL-8040 Monotherapy

(Pharmacodynamic Effects)

[5][6]

BL-8040 + Cytarabine

(Phase 2a)[1][3][13]

Population Relapsed/Refractory AML
Relapsed/Refractory AML

(N=42-45)

Composite Complete

Remission (CR+CRi)
N/A

38% (at doses ≥1.0 mg/kg);

39% (in 1.5 mg/kg expansion

phase)

Median Overall Survival (mOS) N/A

8.4 months (all patients); 10.8

months (in 1.5 mg/kg

expansion phase)

Key Biomarker Changes

Median 70.65% decrease in

bone marrow AML blasts;

Robust mobilization of AML

blasts to peripheral blood.

Mobilization of blasts into

peripheral blood was

significantly higher in

responders vs. non-

responders.

Experimental Protocol: Phase 2a AML Study
(NCT01838395)[3][14]

Study Design: An open-label, dose-escalation and expansion phase 2a study.

Patient Population: 42-45 patients with relapsed or refractory AML who were heavily

pretreated.

Treatment Regimen: Patients received BL-8040 monotherapy for 2 days, followed by a

combination of BL-8040 with high-dose cytarabine (HiDAC) for 5 days. Six escalating dose

levels of BL-8040 were tested (0.5 to 2.0 mg/kg), with 1.5 mg/kg selected for the expansion

phase.

Endpoints: The primary endpoints were safety and tolerability. The key efficacy endpoint was

the composite response rate (CR + CRi).

Efficacy in Stem Cell Mobilization
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BL-8040 has also been successfully developed as a hematopoietic stem cell (HSC) mobilizing

agent for autologous transplantation.

Combination Therapy Superiority: The GENESIS Trial
The Phase 3 GENESIS trial evaluated BL-8040 (motixafortide) in combination with the

standard mobilizing agent G-CSF for multiple myeloma patients. The combination proved

significantly superior to G-CSF alone.[14][15]

Metric
Placebo + G-CSF (Standard

of Care)[14]
Motixafortide (BL-8040) + G-

CSF[14][15]

Population

Multiple Myeloma patients

undergoing autologous stem

cell transplant (N=122 total)

Multiple Myeloma patients

undergoing autologous stem

cell transplant (N=122 total)

Primary Endpoint Success 26.2% 92.5%

Secondary Endpoint Success 9.5% 88.8%

Experimental Protocol: GENESIS Trial (NCT03246529)
[15]

Study Design: A prospective, Phase 3, randomized, double-blind, placebo-controlled,

multicenter study.

Patient Population: 122 adult patients with multiple myeloma undergoing autologous stem

cell transplantation.

Treatment Regimen: Patients were randomized 2:1 to receive either motixafortide + G-CSF

or placebo + G-CSF for HSC mobilization.

Endpoints:

Primary: Proportion of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in up to two apheresis

procedures.
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Secondary: Proportion of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in a single apheresis

procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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